molecular formula C18H17NO3 B3018960 (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide CAS No. 2035036-75-8

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B3018960
CAS No.: 2035036-75-8
M. Wt: 295.338
InChI Key: SLPXYDYAUGQHIY-CMDGGOBGSA-N
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Description

IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) is a manually curated database which has been constructed via digitalization of information from more than 100 books on traditional Indian medicine, 7000+ published research articles and other existing resources .


Molecular Structure Analysis

For the phytochemicals in this database, two-dimensional (2D) and three-dimensional (3D) chemical structures are provided .


Chemical Reactions Analysis

The database does not provide specific chemical reactions related to the compound .


Physical and Chemical Properties Analysis

The database employs cheminformatics tools to compute the physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted Absorption, distribution, metabolism, excretion and toxicity (ADMET) properties of the phytochemicals .

Mechanism of Action

The database is expected to enable application of systems-level approaches towards future elucidation of mechanistic links between phytochemicals of Indian medicinal plants and their therapeutic action .

Safety and Hazards

Specific safety and hazard information for the compound is not provided in the database .

Future Directions

The database provides an integrated platform to apply cheminformatic approaches to accelerate natural product-based drug discovery . It is also expected to enable application of systems-level approaches towards future elucidation of mechanistic links between phytochemicals of Indian medicinal plants and their therapeutic action .

Properties

IUPAC Name

(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(19-18(20)9-8-15-6-4-10-21-15)11-16-12-14-5-2-3-7-17(14)22-16/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPXYDYAUGQHIY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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